molecular formula C14H21NO B1294372 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine CAS No. 103153-27-1

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine

Cat. No.: B1294372
CAS No.: 103153-27-1
M. Wt: 219.32 g/mol
InChI Key: HHJBVFBJOXZBHX-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.33 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclohexyloxy Group: The initial step involves the reaction of cyclohexanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclohexyloxy chloride.

    Attachment to the Phenyl Ring: The cyclohexyloxy chloride is then reacted with a phenol derivative under basic conditions to form 4-(cyclohexyloxy)phenol.

    Formation of the Ethanamine Moiety: The final step involves the reaction of 4-(cyclohexyloxy)phenol with an ethanamine derivative under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[4-(Methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

    1-[4-(Ethoxy)phenyl]ethan-1-amine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.

Uniqueness: The presence of the cyclohexyloxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(4-cyclohexyloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBVFBJOXZBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908218
Record name 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103153-27-1
Record name Benzylamine, p-(cyclohexyloxy)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103153271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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